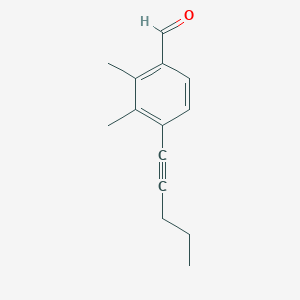

2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde

Description

Properties

CAS No. |

820237-17-0 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2,3-dimethyl-4-pent-1-ynylbenzaldehyde |

InChI |

InChI=1S/C14H16O/c1-4-5-6-7-13-8-9-14(10-15)12(3)11(13)2/h8-10H,4-5H2,1-3H3 |

InChI Key |

HFHCVXHJXIIWQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=C(C(=C(C=C1)C=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dimethylbenzaldehyde as a Key Intermediate

The synthesis of 2,3-dimethylbenzaldehyde is a critical precursor step for the target compound. According to patent CN105503551A (2015), a reliable and industrially applicable method involves:

- Grignard Reagent Formation: Under nitrogen atmosphere, 2,3-dimethyl halogeno-benzene (preferably bromide) reacts with magnesium in tetrahydrofuran (THF) to form the corresponding arylmagnesium halide.

- Formylation Reaction: The Grignard reagent is then reacted with N,N-dimethylformamide (DMF) at controlled temperatures (0–30°C) to introduce the aldehyde group.

- Hydrolysis and Purification: Subsequent hydrolysis with saturated ammonium chloride solution and purification yields 2,3-dimethylbenzaldehyde with high yield (~90%) and purity (~93%).

$$

\text{2,3-Dimethyl bromobenzene} + Mg \xrightarrow[\text{THF, N}_2]{\text{reflux}} \text{2,3-Dimethylphenylmagnesium bromide} + \text{DMF} \rightarrow \text{2,3-Dimethylbenzaldehyde}

$$

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard reagent formation | THF, reflux 1–5 h, N2 atmosphere | — | — |

| Formylation with DMF | 0–30°C, 2–5 h | — | — |

| Hydrolysis and purification | Saturated NH4Cl, 1 h | 90 | 93 |

This method is noted for its mild conditions, simplicity, and scalability for industrial production.

Introduction of the Pent-1-ynyl Side Chain via Sonogashira Coupling

The key transformation to install the pent-1-ynyl substituent on the benzaldehyde ring involves palladium-catalyzed cross-coupling reactions, specifically the Sonogashira coupling , which is widely employed for synthesizing ortho-alkynylbenzaldehydes.

From a doctoral thesis on new synthetic strategies for heterocyclic compounds, the following approach is summarized:

- Starting Material: 2,3-Dimethyl-4-bromobenzaldehyde (or analogous halogenated benzaldehyde).

- Coupling Partner: Terminal alkyne such as pent-1-yne.

- Catalyst System: Palladium catalyst with copper co-catalyst under typical Sonogashira conditions.

- Solvent and Base: Commonly used solvents include THF or DMF with bases like triethylamine or potassium carbonate.

- Reaction Outcome: Efficient formation of 2,3-dimethyl-4-pent-1-ynyl-benzaldehyde with yields ranging from moderate to excellent (59–99% depending on conditions and substrates).

Representative Data from Table 2.1 (Ortho-alkynylbenzaldehydes preparation):

| Entry | Substrate (2-halo-3,4-dimethylbenzaldehyde) | Alkyne (Pent-1-yne) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1k | 2-bromo-3,4-dimethylbenzaldehyde | Pent-1-yne | 91 | 3 |

The reaction is typically conducted at moderate temperatures (room temperature to 70°C), with some substrates requiring elevated temperatures for completion.

Alternative Palladium-Catalyzed Decarboxylative Coupling

An alternative method for alkynylation involves palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with alkenyl tosylates, as reported in The Journal of Organic Chemistry (2017). Although this method is primarily demonstrated for cyclohexenone derivatives, it offers a phosphine-free catalytic system with good functional group tolerance, including aldehydes.

- Reagents: Alkynyl carboxylic acid (e.g., pent-1-ynoic acid derivative) and alkenyl tosylate.

- Catalyst: Palladium-based, phosphine-free.

- Benefits: Mild conditions, high yields, tolerance to aldehyde groups.

- Potential Application: This method could be adapted for synthesizing 2,3-dimethyl-4-pent-1-ynyl-benzaldehyde by selecting appropriate substrates.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/System | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard Formylation (Intermediate) | Mg + 2,3-dimethyl halobenzene → Grignard reagent; + DMF → aldehyde | None (organometallic) | 90 | Industrially scalable, mild conditions |

| Sonogashira Coupling | 2,3-Dimethyl-4-bromobenzaldehyde + pent-1-yne | Pd/Cu catalyst | 59–99 | Well-established, high yields |

| Pd-Catalyzed Decarboxylative Coupling | Alkynyl carboxylic acid + alkenyl tosylate | Pd catalyst (phosphine-free) | Good | Functional group tolerant, newer method |

Analytical Characterization and Research Data

- NMR Spectroscopy: Typical ^1H NMR for 2,3-dimethylbenzaldehyde shows methyl singlets around δ 2.3 ppm and aldehyde proton around δ 10 ppm. Introduction of the pent-1-ynyl chain shifts aromatic and alkyne protons accordingly.

- IR Spectroscopy: Characteristic aldehyde C=O stretch near 1700 cm^-1; alkyne C≡C stretch observed near 2100–2200 cm^-1.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 2,3-dimethyl-4-pent-1-ynyl-benzaldehyde confirm structure.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2,3-Dimethyl-4-pent-1-ynyl-benzoic acid.

Reduction: 2,3-Dimethyl-4-pent-1-ynyl-benzyl alcohol.

Substitution: 2,3-Dimethyl-4-pent-1-ynyl-nitrobenzaldehyde (in the case of nitration).

Scientific Research Applications

2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde largely depends on the type of reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

4-(2,3-Dimethylphenyl)benzaldehyde (CAS 726136-63-6)

- Structure : Benzaldehyde substituted with a 2,3-dimethylphenyl group at the para position.

- Molecular Formula : C₁₅H₁₄O (MW 210.27) .

- Key Differences : Lacks the pentynyl group, replacing it with a dimethylphenyl substituent. The absence of an alkyne limits its utility in click chemistry. Methyl groups enhance hydrophobicity but reduce opportunities for further functionalization compared to the pentynyl group.

4-(1,3-Dioxoisoindolin-2yl) Benzaldehyde

- Structure : Benzaldehyde with a 1,3-dioxoisoindolinyl substituent.

- Synthesis: Derived from phthalic anhydride and p-toluidine using H₂O₂ in ethanol .

- Key Differences : The isoindolinyl group introduces a polar, electron-withdrawing moiety, contrasting with the electron-donating methyl and neutral pentynyl groups in the target compound. This affects reactivity in electrophilic aromatic substitution and redox stability.

Physicochemical Properties

Research Findings and Limitations

- Key Insight : Substituents critically modulate benzaldehyde reactivity. Electron-donating groups (e.g., methyl) deactivate the ring toward electrophilic substitution, while alkynes introduce orthogonal reactivity.

- Gaps : Direct experimental data on 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde is scarce; comparative analyses rely on extrapolation from structurally related compounds. Further studies are needed to validate its physicochemical properties and synthetic routes.

Biological Activity

2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde can be represented as follows:

This compound features a benzaldehyde moiety substituted with a dimethyl and a pent-1-ynyl group, which contributes to its unique biological activity.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet activity of 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde. It has been identified as an effective inhibitor of platelet aggregation, making it a candidate for therapeutic applications in cardiovascular diseases. The mechanism involves blocking ADP receptors on platelets, which is crucial for their activation and aggregation .

The specific mechanism of action for 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde involves:

- Interaction with Enzymes : The compound may inhibit enzymes involved in the platelet activation pathway.

- Receptor Modulation : It modulates receptors such as the P2Y12 receptor, which plays a significant role in platelet aggregation .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde significantly reduces platelet aggregation at concentrations as low as 10 µM. The IC50 value for inhibition was reported to be approximately 25 µM .

- Comparative Analysis : A comparative study with other known antiplatelet agents showed that this compound exhibits similar or superior activity compared to traditional drugs like aspirin and clopidogrel .

- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic concentrations, with no significant cytotoxic effects observed in cell viability assays up to 50 µM .

Data Table

The following table summarizes key findings related to the biological activity of 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde:

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄O |

| IC50 (μM) | 25 |

| Target Activity | Antiplatelet |

| Safety Profile | Non-cytotoxic up to 50 μM |

| Mechanism of Action | P2Y12 receptor inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.